3-(Butylamino)-1-(morpholin-4-yl)but-2-en-1-one
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Overview
Description
3-(Butylamino)-1-(morpholin-4-yl)but-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group This compound features a butylamino group and a morpholinyl group attached to the but-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-1-(morpholin-4-yl)but-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation reaction between a butylamine derivative and a morpholine derivative in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the laboratory synthesis can be scaled up for industrial production, with additional considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Butylamino)-1-(morpholin-4-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or other reduced forms.
Substitution: The amino and morpholinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of new compounds with different functional groups.
Scientific Research Applications
3-(Butylamino)-1-(morpholin-4-yl)but-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Butylamino)-1-(morpholin-4-yl)but-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s enone structure allows it to participate in Michael addition reactions, which can lead to the formation of covalent bonds with nucleophiles in biological molecules. This interaction can affect various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-(Butylamino)-1-(piperidin-4-yl)but-2-en-1-one: Similar structure with a piperidine ring instead of a morpholine ring.
3-(Butylamino)-1-(pyrrolidin-4-yl)but-2-en-1-one: Similar structure with a pyrrolidine ring instead of a morpholine ring.
3-(Butylamino)-1-(thiomorpholin-4-yl)but-2-en-1-one: Similar structure with a thiomorpholine ring instead of a morpholine ring.
Uniqueness
3-(Butylamino)-1-(morpholin-4-yl)but-2-en-1-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. The morpholine ring can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
827574-16-3 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
3-(butylamino)-1-morpholin-4-ylbut-2-en-1-one |
InChI |
InChI=1S/C12H22N2O2/c1-3-4-5-13-11(2)10-12(15)14-6-8-16-9-7-14/h10,13H,3-9H2,1-2H3 |
InChI Key |
ILLXQEPWMAABNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=CC(=O)N1CCOCC1)C |
Origin of Product |
United States |
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